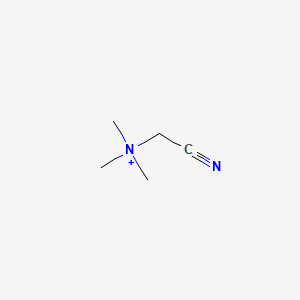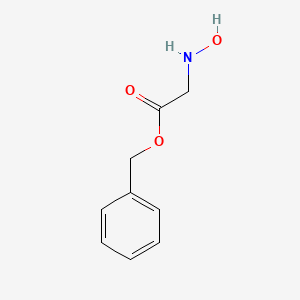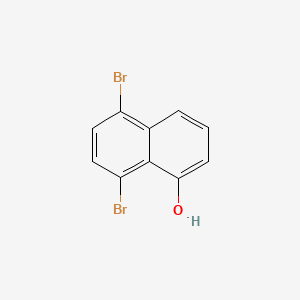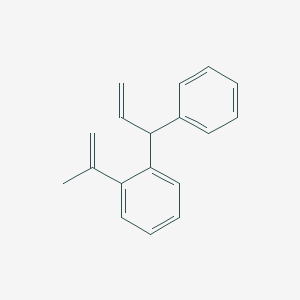
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H10N2O4. This compound is characterized by the presence of both amino and nitro groups on one phenyl ring and a hydroxy group on the other phenyl ring, connected through a methanone bridge. It is a derivative of benzophenone and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 4-amino-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium dithionite (Na2S2O4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of (4-Amino-3-nitrophenyl)(4-oxophenyl)methanone
Reduction: Formation of (4-Amino-3-aminophenyl)(4-hydroxyphenyl)methanone
Substitution: Formation of substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The hydroxy group can also form hydrogen bonds, further influencing the compound’s activity. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxyphenyl)(4-nitrophenyl)methanone: Similar structure but lacks the amino group.
(4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone: Similar structure but has a fluorine atom instead of a hydroxy group.
(4-Amino-3-nitrophenyl)(phenyl)methanone: Similar structure but lacks the hydroxy group.
Uniqueness
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both amino and nitro groups on one phenyl ring and a hydroxy group on the other phenyl ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60014-09-7 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
(4-amino-3-nitrophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10N2O4/c14-11-6-3-9(7-12(11)15(18)19)13(17)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |
Clé InChI |
HPPFZHLZRUWMAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)


![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)


![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

